N-phenyl-2-(quinazolin-4-ylsulfanyl)acetamide
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Overview
Description
N-phenyl-2-(quinazolin-4-ylsulfanyl)acetamide is a compound that belongs to the class of quinazoline derivatives. Quinazoline and its derivatives are known for their diverse pharmacological activities, including anti-cancer, anti-microbial, anti-convulsant, and anti-hyperlipidemic properties . The structure of this compound consists of a quinazoline ring system attached to a phenyl group and an acetamide moiety through a sulfur atom.
Mechanism of Action
Target of Action
Quinazoline derivatives have been reported to exhibit a wide range of pharmacological activities, including anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia . They are known to interact with multiple targets, which contributes to their multi-faceted biological activity .
Mode of Action
Quinazoline derivatives have been reported to inhibit the parp-1 enzyme, which plays a crucial role in the repair of single-stranded dna breaks . This inhibition can lead to selective cell death, particularly in ovarian and breast cancers .
Biochemical Pathways
Quinazoline derivatives are known to affect multiple biochemical pathways due to their interaction with various biological targets .
Pharmacokinetics
The use of multiple drug combinations, often linked with drug-drug interactions and altered pharmacokinetics, can lead to severe unintended outcomes that may result in the failure of the treatment .
Result of Action
Quinazoline derivatives have been reported to exhibit a wide range of pharmacological activities, including anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia .
Preparation Methods
The synthesis of N-phenyl-2-(quinazolin-4-ylsulfanyl)acetamide typically involves the reaction of 2-mercaptoquinazoline with N-phenylacetamide under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide (DMF). The mixture is stirred at room temperature for several hours to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
N-phenyl-2-(quinazolin-4-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions. Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or acetic acid.
Scientific Research Applications
Comparison with Similar Compounds
N-phenyl-2-(quinazolin-4-ylsulfanyl)acetamide can be compared with other similar compounds, such as:
Quinazoline derivatives: These include compounds like erlotinib and gefitinib, which are used as anti-cancer agents targeting epidermal growth factor receptors (EGFR).
Quinoline derivatives: These compounds, such as chloroquine and quinine, are known for their anti-malarial and anti-microbial activities.
Benzamide derivatives: Compounds like N-(4-(quinazolin-2-yl)phenyl)benzamide have shown potent anti-angiogenesis activities and are being studied for their anti-cancer properties.
This compound is unique due to its specific structure, which combines the quinazoline ring with a phenylacetamide moiety through a sulfur atom. This unique structure contributes to its distinct pharmacological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-phenyl-2-quinazolin-4-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c20-15(19-12-6-2-1-3-7-12)10-21-16-13-8-4-5-9-14(13)17-11-18-16/h1-9,11H,10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAKSYDAXCQDEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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